バルデナフィル塩酸塩
概要
説明
バルデナフィル塩酸塩は、環状グアノシン一リン酸(cGMP)特異的ホスホジエステラーゼタイプ5(PDE5)の強力かつ選択的な阻害剤です。主に勃起不全の経口治療薬として使用されます。 この化合物は、性的な刺激中に放出される一酸化窒素(NO)の効果を高めることで作用し、陰茎への血流増加につながり、勃起をもたらします .
科学的研究の応用
Vardenafil hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of PDE5 and its effects on cGMP levels. In biology, it is used to investigate the role of NO in smooth muscle relaxation and blood flow regulation. In medicine, vardenafil hydrochloride is primarily used to treat erectile dysfunction, but it has also been evaluated for its potential use in treating pulmonary arterial hypertension . Additionally, research has explored its use in enhancing the dissolution rate and permeability of poorly water-soluble drugs .
作用機序
バルデナフィル塩酸塩の作用機序は、cGMPの分解を担う酵素であるPDE5の阻害を伴います。性的な刺激の間、海綿体内の神経終末と内皮細胞からNOが放出され、グアニル酸シクラーゼ酵素を活性化し、cGMPの合成を増加させます。 PDE5を阻害することで、バルデナフィル塩酸塩はcGMPの分解を防ぎ、陰茎への血流増加につながり、勃起をもたらします .
準備方法
バルデナフィル塩酸塩の合成には、一連の複雑な化学反応が含まれます。このプロセスは、2-ヒドロキシベンゾニトリルのアルキル化から始まり、最終生成物を得るために複数のステップが続きます。 重要なステップの1つには、アミジン形成につながる、ニトリル官能基を導入するためのアンモニアの付加が含まれます . 工業生産方法では、バルデナフィル塩酸塩の収率と純度を最適化するために、高度な合成経路や反応条件の改善が用いられています .
化学反応の分析
バルデナフィル塩酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 例えば、バルデナフィル塩酸塩の酸化は、サイクリックボルタンメトリーを使用して調査することができます。これは、その電気化学的挙動に関する洞察を提供します . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
バルデナフィル塩酸塩は、幅広い科学研究への応用を持っています。化学では、PDE5の阻害とcGMPレベルへの影響を研究するために使用されます。生物学では、平滑筋弛緩と血流調節におけるNOの役割を調査するために使用されます。 医学では、バルデナフィル塩酸塩は主に勃起不全の治療に使用されますが、肺動脈性高血圧症の治療における可能性についても評価されています . さらに、水溶性でない薬物の溶解速度と透過性を高めるための利用についても研究が行われています .
類似化合物との比較
バルデナフィル塩酸塩は、シルデナフィルやタダラフィルなどの他のPDE5阻害剤と比較されることがよくあります。 3つの化合物はすべて勃起不全の治療に使用されますが、バルデナフィル塩酸塩は、シルデナフィルと比較して、より高い効力とより速い作用発現が知られています . 他のPDEアイソフォームに対する選択性は、タダラフィルよりも低くなっています . 他の類似化合物には、アバナフィルやウデナフィルなどがあり、これらもPDE5を阻害しますが、薬物動態プロファイルや副作用プロファイルが異なります .
生物活性
Vardenafil hydrochloride is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacodynamics, pharmacokinetics, and potential therapeutic applications beyond ED, supported by relevant data and case studies.
Vardenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation in the corpus cavernosum of the penis. By blocking PDE5, vardenafil increases cGMP levels, leading to enhanced vasodilation and increased blood flow, which facilitates penile erection during sexual stimulation .
Pharmacodynamics:
- IC50 Values: Vardenafil exhibits an IC50 for PDE5 inhibition of 0.89 nM, significantly more potent than sildenafil (IC50 = 8.5 nM) and tadalafil (IC50 = 9.4 nM) .
- In Vitro Studies: In isolated human corpus cavernosum tissues, vardenafil dose-dependently increased cGMP concentrations, confirming its effectiveness in promoting erection .
Pharmacokinetics
Vardenafil is rapidly absorbed with a median time to maximum concentration (tmax) of approximately 40 minutes and a half-life (t1/2) ranging from 4.4 to 4.8 hours. Its bioavailability is about 15%, which can be slightly higher at increased doses . The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Rapid (tmax ~ 40 min) |
Half-life | 4.4 - 4.8 hours |
Bioavailability | ~15% |
Clinical Efficacy
Numerous studies have demonstrated the efficacy of vardenafil in improving erectile function across various populations. A randomized controlled trial involving 21 men with ED found significant improvements in penile rigidity and tumescence after administration of 20 mg and 40 mg doses compared to placebo . The results are summarized below:
Dose (mg) | Duration of >60% Rigidity (min) | Significance (p-value) |
---|---|---|
Placebo | Baseline | - |
20 | 42.9 | <0.001 |
40 | 49.3 | <0.001 |
Safety and Tolerability
Vardenafil is generally well tolerated, with common side effects including headache, flushing, and nasal congestion. Most adverse events are mild to moderate and transient . In a study assessing vardenafil for Raynaud's phenomenon, it was found to be safe and effective in reducing symptoms without significant adverse effects .
Additional Therapeutic Applications
Beyond its primary use for ED, vardenafil has shown potential benefits in other conditions:
特性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMULUAPJXCOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945152 | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-91-5, 224789-15-5 | |
Record name | Vardenafil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vardenafil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vardenafil Hydrochloride?
A1: Vardenafil Hydrochloride acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [, , ]. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in smooth muscle relaxation [, ].
Q2: How does the inhibition of PDE5 by Vardenafil Hydrochloride affect erectile function?
A2: By inhibiting PDE5, Vardenafil Hydrochloride prevents the breakdown of cGMP in the smooth muscle of the corpus cavernosum and corpus spongiosum in the penis []. This leads to prolonged smooth muscle relaxation, vasodilation, and increased blood flow into the penis, ultimately resulting in enhanced and sustained erections [, ].
Q3: Are there any other physiological effects of Vardenafil Hydrochloride related to its PDE5 inhibition?
A3: Research suggests that Vardenafil Hydrochloride's inhibition of PDE5 may contribute to vasculoprotective effects, particularly in individuals with cardiovascular diseases []. Additionally, studies in rats have shown that Vardenafil Hydrochloride can increase both heme oxygenase (HO) enzyme activity and cGMP levels in cavernous tissue, suggesting a potential role for HO in mediating the drug's effects [, ].
Q4: What is the molecular formula and weight of Vardenafil Hydrochloride Trihydrate?
A4: The molecular formula of Vardenafil Hydrochloride Trihydrate is C23H33N6O4SCl(H2O)3. Its molecular weight is 579.1 g/mol [].
Q5: What spectroscopic techniques are useful for characterizing Vardenafil Hydrochloride and its related substances?
A5: Several spectroscopic methods are valuable for characterizing Vardenafil Hydrochloride and its impurities, including:* UV-Spectrophotometry: This technique allows for the quantification of Vardenafil Hydrochloride in various samples, such as pharmaceutical formulations and wastewater, by measuring its absorbance at specific wavelengths like 214 nm [].* HPLC with UV detection: This method provides a sensitive and specific approach for quantifying Vardenafil Hydrochloride and its related substances in bulk drugs and pharmaceutical formulations [, ].* Raman Scattering Spectroscopy: This technique, particularly when combined with multivariate analysis methods like SIMCA, shows promise for the rapid identification of falsified Vardenafil Hydrochloride tablets [].
Q6: What is the impact of water content on the stability of Vardenafil Hydrochloride?
A6: Maintaining the correct hydration state is crucial for Vardenafil Hydrochloride stability. Studies indicate that the trihydrate form is more stable than anhydrous forms [, , , , ]. Controlled humidity during manufacturing is essential to ensure the drug's stability [, ].
Q7: How does the formulation of Vardenafil Hydrochloride impact its dissolution rate and overall stability?
A7: Various formulation strategies are employed to enhance the dissolution rate and stability of Vardenafil Hydrochloride:* Orally Disintegrating Tablets (ODTs): ODTs, particularly those prepared by freeze-drying techniques, exhibit improved dissolution profiles and clinical performance compared to conventional tablets [, ].* Solid Dispersions: Incorporating Vardenafil Hydrochloride into solid dispersions using polymers like polyvinyl pyrrolidone or mannitol significantly increases its solubility and dissolution rate [].* Amorphous Forms: Freeze-drying Vardenafil Hydrochloride with excipients like hydroxypropyl methylcellulose (HPMC) or β-cyclodextrin (β-CD) produces amorphous forms with enhanced apparent solubility and permeability compared to the crystalline form [].* Lipomers: Formulating Vardenafil Hydrochloride as lipomers, which are lipid-polymer hybrid particles, offers a promising approach for modifying the drug release rate and enhancing its oral bioavailability [].
Q8: What are the key pharmacokinetic parameters of Vardenafil Hydrochloride?
A8: Studies show that Vardenafil Hydrochloride is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 40 minutes []. It has a mean elimination half-life (t1/2) of 4.4-4.8 hours [].
Q9: What is the relationship between Vardenafil Hydrochloride plasma concentrations and its pharmacodynamic effects?
A10: Studies demonstrate a clear dose-response relationship between Vardenafil Hydrochloride and improvements in penile rigidity and tumescence in men with erectile dysfunction [, ]. Higher doses (40 mg) tend to provide a longer duration of action and greater efficacy compared to lower doses (20 mg) [].
Q10: How has Vardenafil Hydrochloride's efficacy been assessed in preclinical settings?
A11: Preclinical studies have demonstrated the efficacy of Vardenafil Hydrochloride in inducing penile erections in rabbits through its NO-mediated relaxation effects [].
Q11: What is the evidence for Vardenafil Hydrochloride's effectiveness in treating erectile dysfunction in humans?
A12: Numerous clinical trials have established the efficacy of Vardenafil Hydrochloride in treating erectile dysfunction of varying severities [, , ]. Improvements in erectile function, measured by validated questionnaires like the International Index of Erectile Function (IIEF), have been consistently observed [].
Q12: What are some common adverse effects associated with Vardenafil Hydrochloride use?
A13: While generally well-tolerated, Vardenafil Hydrochloride can cause mild to moderate adverse effects, with headache, flushing, and nasal congestion being the most frequently reported [, , ]. These effects are usually transient and dose-dependent [].
Q13: What drug delivery approaches have been explored to enhance the delivery and efficacy of Vardenafil Hydrochloride?
A15: Several strategies have been investigated to optimize the delivery of Vardenafil Hydrochloride:* Transdermal Delivery: The development of Vardenafil Hydrochloride-loaded ethosome-derived invasomes and silica nanoparticles shows promise in enhancing transdermal delivery, potentially offering advantages like sustained drug release and improved patient compliance [, ].
Q14: What analytical methods are commonly employed for the quality control of Vardenafil Hydrochloride?
A16: Quality control of Vardenafil Hydrochloride relies on several analytical techniques:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for quantifying Vardenafil Hydrochloride and its impurities in raw materials and finished products [, ].* UV-Spectrophotometry: This technique provides a rapid and straightforward approach for determining the content of Vardenafil Hydrochloride in pharmaceutical formulations [, ].
Q15: What are the key aspects of analytical method validation for Vardenafil Hydrochloride?
A17: Analytical method validation for Vardenafil Hydrochloride is crucial to ensure the accuracy, precision, and reliability of analytical data. Validation parameters typically include linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, robustness, and system suitability [, ].
Q16: How does the solubility of Vardenafil Hydrochloride affect its bioavailability?
A18: Vardenafil Hydrochloride exhibits poor water solubility, which contributes to its limited bioavailability after oral administration [].
Q17: What strategies can be employed to enhance the dissolution rate and solubility of Vardenafil Hydrochloride?
A19: Various formulation approaches can improve the dissolution and solubility of Vardenafil Hydrochloride:* Solid Dispersions: Formulating the drug as solid dispersions using hydrophilic carriers like polyvinyl pyrrolidone or mannitol significantly enhances its dissolution profile and solubility [].* Orally Disintegrating Tablets (ODTs): ODTs, designed to disintegrate rapidly in the mouth, offer improved drug dissolution and faster absorption compared to conventional tablets [, ].
Q18: What measures are taken during the manufacturing process to ensure the quality and stability of Vardenafil Hydrochloride?
A20: Stringent quality control measures are implemented throughout the production of Vardenafil Hydrochloride, including:* Control of Water Content: Maintaining the drug in its trihydrate form is essential for stability, necessitating careful control of humidity levels during manufacturing [, ].* Raw Material Testing: Thoroughly testing all incoming raw materials for purity and quality is crucial [].* In-Process Controls: Regular monitoring and analysis at various stages of the manufacturing process ensure consistent product quality [].* Finished Product Testing: Comprehensive testing of the final product, including assay, impurities, dissolution, and stability, guarantees it meets established specifications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。